![molecular formula C12H14O2 B1239885 Propyl cinnamate CAS No. 7778-83-8](/img/structure/B1239885.png)
Propyl cinnamate
Overview
Description
Propyl cinnamate is a chemical compound with the molecular formula C12H14O2 . It is also known by other names such as 2-Propenoic acid, 3-phenyl-, propyl ester, and Propyl 3-phenylpropenoate .
Synthesis Analysis
Cinnamic acid and its hydroxy derivative are synthesized with aromatic amino acids—phenylalanine and tyrosine . These compounds form a large family of organic acid isomers, mostly of plant origin or synthesized in the laboratory or manufactured industrially . A study also mentions the use of cinnamic acid in the research and development of biobased plastics .Molecular Structure Analysis
The molecular structure of Propyl cinnamate consists of 12 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The average mass is 190.238 Da and the monoisotopic mass is 190.099380 Da .Chemical Reactions Analysis
While specific chemical reactions involving Propyl cinnamate are not detailed in the search results, cinnamic acids are known to be reactive to ultraviolet (UV) light .Physical And Chemical Properties Analysis
Propyl cinnamate has a density of 1.0±0.1 g/cm3, a boiling point of 286.2±9.0 °C at 760 mmHg, and a flash point of 156.1±9.9 °C . It has a molar refractivity of 57.8±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 183.4±3.0 cm3 .Scientific Research Applications
Antimicrobial Activity
Propyl cinnamate has been found to have antimicrobial properties. It was bioactive against all tested strains, with a minimum inhibitory concentration (MIC) of 672.83 μM . This makes it a potential candidate for the development of new antimicrobial drugs .
Mechanism of Antifungal Action
Studies have shown that propyl cinnamate can interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This suggests that it could be used in the development of antifungal treatments .
Synergistic Effects with Other Drugs
Tests have been performed to evaluate potential synergistic effects of propyl cinnamate with nystatin (for fungi) and amoxicillin (for bacteria). Some derivatives of propyl cinnamate have shown additive effects .
Development of Biobased Plastics
The use of cinnamic acid, which includes propyl cinnamate, provides an approach to the research and development of biobased plastics. This is particularly important for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere .
Photodeformability of Polycinnamate Films
Amorphous polycinnamate films, which can be derived from propyl cinnamate, exhibit characteristic photodeformability upon ultraviolet (UV) irradiation. This is due to E-Z isomerization and [2 2] cycloaddition reactions .
Synthesis of High-Strength Polyamides
Truxillic and truxinic acids, which can be obtained from the [2 2] cycloaddition reaction of cinnamate, can be used to derive organic solvents or water-soluble polyimides and high-strength polyamides with high transparency . This allows for the creation of biobased plastics comparable to existing high-performance plastics .
Safety And Hazards
Propyl cinnamate should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of contact, immediate measures such as washing off with soap and plenty of water while removing all contaminated clothes and shoes should be taken .
Future Directions
properties
IUPAC Name |
propyl (E)-3-phenylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLPXZHNCXACMM-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064802, DTXSID00225514 | |
Record name | 2-Propenoic acid, 3-phenyl-, propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl cinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00225514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless viscous liquid, sweet, slightly floral odour | |
Record name | Propyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/693/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
Record name | Propyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/693/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.030-1.040 | |
Record name | Propyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/693/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Propyl cinnamate | |
CAS RN |
7778-83-8, 74513-58-9 | |
Record name | 2-Propenoic acid, 3-phenyl-, propyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl cinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074513589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl cinnamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406146 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 3-phenyl-, propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 3-phenyl-, propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl cinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00225514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl cinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYL CINNAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBK26E89VE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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